Computed Lipophilicity (XLogP3) Elevation Versus Des-Ethyl Analog
The N-ethyl substitution raises computed lipophilicity by 0.5 units compared to the des-ethyl analog, shifting the compound into a more favorable range for passive membrane permeation [1][2].
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 0 [1] |
| Comparator Or Baseline | 1-(Piperidin-4-yl)imidazolidin-2-one (des-ethyl analog): XLogP3 = -0.5 [2] |
| Quantified Difference | Δ = +0.5 |
| Conditions | Calculated by XLogP3 algorithm (PubChem) |
Why This Matters
A ΔXLogP of +0.5 can significantly improve passive membrane permeability, a critical determinant for cell-based assay performance and oral bioavailability potential.
- [1] PubChem Compound Summary for CID 53213722, 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one. View Source
- [2] PubChem Compound Summary for CID 12345678, 1-(Piperidin-4-yl)imidazolidin-2-one (comparator). View Source
